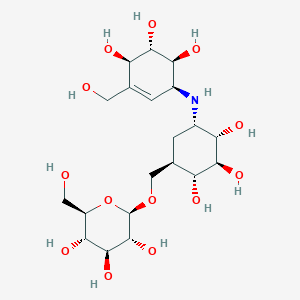

Validamycin D

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOSEJASWWCMOA-VLWZCVIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12650-67-8 | |

| Record name | Validamycin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Validamycin from Streptomyces hygroscopicus

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, fermentation, isolation, and characterization of the Validamycin antibiotic complex from its producing organism, Streptomyces hygroscopicus. This guide emphasizes the scientific rationale behind methodological choices, ensuring a deep understanding of the process from microbial culture to purified active compound.

Introduction: The Significance of Validamycin

Validamycin is an antifungal aminocyclitol antibiotic complex first discovered in 1970 by Takeda Chemical Industries from soil samples in Japan.[1] It is produced through fermentation by the actinomycete bacterium Streptomyces hygroscopicus.[1][2] The complex consists of several related components, with Validamycin A being the most abundant and primary active constituent.[1] While this guide addresses the entire complex, the principles and methods described are foundational for the isolation of all its components, including Validamycin D.

Commercially, Validamycin is a vital agrochemical fungicide, renowned for its efficacy in controlling sheath blight disease in rice, caused by the fungus Rhizoctonia solani.[1][3][4] Its significance in agriculture is underscored by its unique mode of action and low environmental persistence.[1][3]

Mechanism of Action: A Targeted Inhibition

Validamycin's efficacy stems from its structural mimicry of trehalose, a non-reducing disaccharide essential for energy metabolism and cell wall integrity in many fungi.[1] It acts as a potent, competitive inhibitor of the enzyme trehalase (EC 3.2.1.28), which hydrolyzes trehalose into glucose.[1][3] By blocking this crucial metabolic step, Validamycin disrupts the fungus's energy supply and structural maintenance, leading to inhibited growth and reduced pathogenicity.[1][3] Recent studies suggest that Validamycin may have additional mechanisms of action, including the inhibition of deoxynivalenol (DON) biosynthesis in certain fungi by targeting neutral trehalase.[2][5]

Caption: Mechanism of Validamycin action via trehalase inhibition.

The Producing Microorganism: Streptomyces hygroscopicus

The primary producers of the Validamycin complex are specific strains of Streptomyces hygroscopicus, a filamentous Gram-positive bacterium found in soil.[6] The originally identified strain was named Streptomyces hygroscopicus var. limoneus.[1][7] Another widely studied industrial strain is Streptomyces hygroscopicus subsp. jinggangensis 5008.[4][8][9][10]

The biosynthesis of Validamycin is governed by a specific gene cluster, referred to as the val cluster.[4][8][9][10] Understanding and manipulating this gene cluster is a cornerstone of modern strain improvement strategies aimed at enhancing production titers.

Fermentation: Cultivating the Antibiotic

Large-scale production of Validamycin is achieved through submerged fermentation. The process involves cultivating a high-yield strain of S. hygroscopicus in a nutrient-rich medium under controlled conditions to maximize antibiotic synthesis.

Fermentation Medium and Conditions

The fermentation medium is critical and often utilizes cost-effective agro-industrial by-products.[4][8][11] A typical medium provides essential carbon and nitrogen sources, along with minerals.

-

Carbon Sources: Starch, glucose, molasses.

-

Nitrogen Sources: Soybean meal, yeast extract, peptone, ammonium salts.

-

Minerals: Phosphates, sulfates, and trace elements.

Fermentation is typically carried out in large bioreactors for 4-6 days at a controlled temperature and pH, with continuous aeration and agitation to ensure sufficient oxygen supply for the aerobic Streptomyces.

Strategies for Enhanced Production

A key objective for drug development professionals is to improve the yield of the target compound. Several advanced strategies have been successfully applied to Validamycin production.

| Strategy | Rationale & Mechanism | Typical Yield Increase |

| Gene Cluster Amplification | The entire val biosynthetic gene cluster is amplified in tandem within the S. hygroscopicus chromosome. This results in multiple gene copies, leading to higher levels of biosynthetic enzyme expression.[4][8] | 34%[4][8] |

| ROS Induction | Controlled addition of H₂O₂ (e.g., 25 µM) induces a reactive oxygen species (ROS) response.[11] This stress response enhances the transcription of val structural genes and key metabolic enzymes, boosting antibiotic production.[11] | 40%[11] |

| Ethanol Addition | Adding ethanol to the fermentation broth can also trigger an intracellular ROS response. This leads to the upregulation of global regulatory genes and the val structural genes, significantly increasing the final titer.[12] | 60%[12] |

Isolation and Purification Workflow

The downstream process of isolating and purifying Validamycin from the fermentation broth is a multi-step procedure dictated by the compound's physicochemical properties. Validamycin is highly polar and water-soluble, which precludes the use of simple organic solvent extraction and necessitates chromatographic methods.[1][13]

Caption: General workflow for Validamycin isolation and purification.

Step-by-Step Isolation Protocol

This protocol represents a standard, field-proven methodology for isolating the Validamycin complex. Each step includes a self-validating checkpoint.

Step 1: Biomass Removal

-

Procedure: Centrifuge the entire fermentation broth at 5,000 x g for 20 minutes to pellet the S. hygroscopicus cells and insoluble media components.

-

Causality: This initial clarification step is crucial to prevent fouling of downstream chromatography columns and to remove intracellular components that could interfere with purification.

-

Validation: The resulting supernatant should be clear of significant particulate matter.

Step 2: Cation-Exchange Chromatography (Capture Step)

-

Procedure:

-

Adjust the pH of the cell-free supernatant to ~5.0 to ensure the amine groups of Validamycin are protonated (positively charged).

-

Load the supernatant onto a strong cation-exchange column (e.g., Dowex 50WX8) pre-equilibrated with a low-ionic-strength buffer at the same pH.

-

Wash the column extensively with the equilibration buffer to remove neutral and anionic impurities.

-

Elute the bound Validamycin using a linear gradient of a high-ionic-strength salt solution (e.g., 0.1 M to 1.0 M ammonium hydroxide or NaCl).

-

-

Causality: As an aminoglycoside, Validamycin is basic and carries a positive charge at neutral to acidic pH. This allows it to bind strongly to a negatively charged cation-exchange resin, providing a highly effective capture and concentration step.

-

Validation: Collect fractions during elution and test for antifungal activity using a bioassay (e.g., against R. solani) or a rapid analytical method like HPLC to identify the Validamycin-containing fractions.

Step 3: Desalting and Concentration

-

Procedure: Pool the active fractions from the ion-exchange step. Remove the high concentration of salt using either tangential flow filtration (diafiltration) or size-exclusion chromatography (e.g., Sephadex G-10).

-

Causality: High salt concentrations can interfere with subsequent purification steps and the final formulation of the product.

-

Validation: Monitor the conductivity of the product stream. A significant decrease indicates successful salt removal.

Step 4: Lyophilization (Drying)

-

Procedure: Freeze-dry the desalted, concentrated Validamycin solution.

-

Causality: Lyophilization removes water at low temperatures, preserving the stability of the antibiotic and yielding a stable, easy-to-handle powder.

-

Validation: The final product should be a dry, amorphous powder with low residual moisture content.

Analytical Characterization and Quality Control

Rigorous analytical methods are required to confirm the identity, purity, and concentration of Validamycin in the final product and at various stages of the process.

| Analytical Technique | Purpose & Rationale | Key Parameters |

| HPLC-PDA | Quantification and Purity Assessment. The primary method for determining the concentration of Validamycin A and other components.[14][15] | Column: C18 (250 x 4.6 mm)[14]Mobile Phase: Acetonitrile and an aqueous solution with an ion-pairing agent like 1-Hexanesulfonic acid[14]Detection: UV at 195 nm[14] |

| LC-MS/MS | High-Sensitivity Detection and Confirmation. Used for residue analysis in agricultural products and for structural confirmation of components.[13][16] HILIC or specialized columns are often required due to high polarity.[13] | Column: HILIC (e.g., TSKgel NH2-100)[13]Ionization: Electrospray Ionization (ESI)Detection: Multiple Reaction Monitoring (MRM) |

| NMR Spectroscopy | Structural Elucidation. Essential for the initial discovery and definitive structural identification of new Validamycin components (e.g., ¹H, ¹³C NMR).[17] | N/A (Used for primary characterization) |

| Mass Spectrometry (MS) | Molecular Weight Determination. Used alongside NMR to confirm the identity of biosynthetic intermediates and final products.[17] | N/A (Used for primary characterization) |

Protocol: HPLC Analysis of Validamycin

This protocol is adapted from standard methods for the quantification of Validamycin.[14]

Step 1: Preparation of Standard Solution

-

Accurately weigh ~16 mg of Validamycin analytical standard into a 50 mL volumetric flask.

-

Dissolve and make up to volume with acetonitrile.

-

Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Preparation of Sample Solution

-

Accurately weigh ~25 mg of the purified Validamycin powder into a 50 mL volumetric flask.

-

Dissolve and make up to volume with acetonitrile, then sonicate for 5 minutes.

Step 3: Chromatographic Analysis

-

Instrument: HPLC with a Photodiode Array (PDA) detector.

-

Column: C18 (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Aqueous 1-Hexanesulfonic acid.

-

Flow Rate: 1.5 mL/min.

-

Injection Volume: 7 µL.

-

Detection Wavelength: 195 nm.

Step 4: Calculation

-

Run the standard and sample solutions.

-

Calculate the content of Validamycin in the sample by comparing the peak area of the sample to the peak area of the standard.

Conclusion

The discovery of Validamycin from Streptomyces hygroscopicus and the subsequent development of its production and isolation processes represent a significant achievement in agricultural biotechnology. The journey from a soil microorganism to a purified, effective fungicide is a testament to the power of integrating microbiology, fermentation science, biochemistry, and analytical chemistry. For professionals in drug development, the case of Validamycin serves as an excellent model for natural product discovery, highlighting the importance of robust fermentation optimization, rational purification strategies based on molecular properties, and rigorous analytical validation.

References

-

Grokipedia. (n.d.). Validamycin. Retrieved from [Link]

-

McCann, M., et al. (2020). The Isolation of a Novel Streptomyces sp. CJ13 from a Traditional Irish Folk Medicine Alkaline Grassland Soil that Inhibits Multiresistant Pathogens and Yeasts. MDPI. Retrieved from [Link]

-

Krishi Vigyan. (2021, August 22). VALIDAMYCIN 3% L | Validamycin Fungicide | Uses | Dose | For which Diseases | Mode of Action. YouTube. Retrieved from [Link]

- Woodruff, H. B. (1950). U.S. Patent No. US2504067A - Process for production of streptomycin using fermentation solubles. Google Patents.

- Kato, A., & Shigematsu, N. (2009). Japanese Patent No. JP2009042135A - Analytical method of validamycin. Google Patents.

-

Bai, L., et al. (2017). Enhanced production of validamycin A in Streptomyces hygroscopicus 5008 by engineering validamycin biosynthetic gene cluster. ResearchGate. Retrieved from [Link]

-

Bai, L., et al. (2017). Enhanced production of validamycin A in Streptomyces hygroscopicus 5008 by engineering validamycin biosynthetic gene cluster. PubMed. Retrieved from [Link]

-

Wang, L., et al. (2023). Validamycin Inhibits the Synthesis and Metabolism of Trehalose and Chitin in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel). PMC - PubMed Central. Retrieved from [Link]

-

Bai, L., et al. (2011). Enhanced production of validamycin A by H2O2-induced reactive oxygen species in fermentation of Streptomyces hygroscopicus 5008. PubMed. Retrieved from [Link]

-

Iwasa, T., Yamamoto, H., & Shibata, M. (1970). Studies on validamycins, new antibiotics. I. Streptomyces hygroscopicus var. limoneus nov. var., validamycin-producing organism. PubMed. Retrieved from [Link]

-

N.A. (n.d.). Method Of Analysis for Validamycin Content. Retrieved from [Link]

-

Bai, L., et al. (2012). Enhancement of validamycin A production by addition of ethanol in fermentation of Streptomyces hygroscopicus 5008. PubMed. Retrieved from [Link]

-

Bai, L., et al. (2010). Novel spectrophotometric approach for determination of validamycin A in fermentation of Streptomyces hygroscopicus. PubMed. Retrieved from [Link]

-

Yu, H., et al. (2001). Identification of intermediates in the biosynthesis of validamycin A by Streptomyces hygroscopicus var. limoneus. PubMed. Retrieved from [Link]

-

Bai, L., et al. (2003). Gene Cluster Responsible for Validamycin Biosynthesis in Streptomyces hygroscopicus subsp. jinggangensis 5008. PMC. Retrieved from [Link]

-

Li, Y., et al. (2021). Mechanism of validamycin A inhibiting DON biosynthesis and synergizing with DMI fungicides against Fusarium graminearum. PubMed Central. Retrieved from [Link]

-

Zhang, Z., et al. (2023). Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis. MDPI. Retrieved from [Link]

-

Bai, L., et al. (2003). Gene Cluster Responsible for Validamycin Biosynthesis in Streptomyces hygroscopicus subsp. jinggangensis 5008. Applied and Environmental Microbiology - ASM Journals. Retrieved from [Link]

-

Kim, S., et al. (2018). Development of Analytical Method for Detection of Fungicide Validamycin A Residues in Agricultural Products Using LC-MS/MS. ResearchGate. Retrieved from [Link]

-

Bizhang, Q. (2014). Which method is best for analysis of validamycin by LC-MS/MS?. ResearchGate. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis [mdpi.com]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of validamycin A inhibiting DON biosynthesis and synergizing with DMI fungicides against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Studies on validamycins, new antibiotics. I. Streptomyces hygroscopicus var. limoneus nov. var., validamycin-producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced production of validamycin A in Streptomyces hygroscopicus 5008 by engineering validamycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gene Cluster Responsible for Validamycin Biosynthesis in Streptomyces hygroscopicus subsp. jinggangensis 5008 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Enhanced production of validamycin A by H2O2-induced reactive oxygen species in fermentation of Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhancement of validamycin A production by addition of ethanol in fermentation of Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 14. ppqs.gov.in [ppqs.gov.in]

- 15. Novel spectrophotometric approach for determination of validamycin A in fermentation of Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biosynthesis of the validamycins: identification of intermediates in the biosynthesis of validamycin A by Streptomyces hygroscopicus var. limoneus - PubMed [pubmed.ncbi.nlm.nih.gov]

Validamycin D biosynthesis pathway and genetic cluster

An In-depth Technical Guide to the Validamycin Biosynthesis Pathway and Genetic Cluster

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Validamycin A, a potent aminoglycoside antibiotic, stands as a cornerstone in agricultural crop protection and a key precursor for pharmaceutical synthesis. Produced by the soil bacterium Streptomyces hygroscopicus, its biological activity stems from its unique C7N-aminocyclitol structure which acts as a powerful trehalase inhibitor. Understanding the genetic and enzymatic machinery behind its construction is paramount for enhancing its production and engineering novel bioactive derivatives. This guide provides a comprehensive exploration of the validamycin biosynthetic gene cluster (val) and the intricate biochemical pathway it governs, from primary metabolism to the final pseudotrisaccharide. We will dissect the function of key enzymes, detail the experimental methodologies used to elucidate the pathway, and present the established biosynthetic logic with a focus on its implications for synthetic biology and industrial production.

The Validamycin Biosynthetic Gene Cluster (BGC)

The blueprint for validamycin biosynthesis is encoded within a dedicated gene cluster in Streptomyces hygroscopicus subsp. jinggangensis 5008. Its discovery was a critical step, achieved by leveraging the genetic homology between antibiotic pathways.

Identification and Architecture

The val gene cluster was first identified using a heterologous probe, acbC, a cyclase gene from the acarbose biosynthetic pathway of Actinoplanes sp.[1][2]. This strategy was based on the hypothesis that the core cyclitol moieties in both validamycin and acarbose share a common biosynthetic origin. Subsequent sequencing of an approximately 45 kb region revealed a dense locus containing 16 structural genes, 2 regulatory genes, and several others associated with transport and resistance.[3][4][5]. Deletion of a 30 kb fragment from this region was shown to completely abolish validamycin production, definitively confirming its direct role.[1].

A subset of these genes, particularly the initial enzymes, are organized into a functional operon, including valA, valB, and valC.[1]. The colocalization of these genes facilitates their coordinated expression, ensuring the efficient channeling of metabolic precursors into the pathway.

Core Biosynthetic Genes and Functions

Genetic and biochemical analyses have assigned functions to the majority of the structural genes within the val cluster. The core enzymes responsible for constructing the validamycin backbone are summarized below.

| Gene | Encoded Enzyme | Proposed or Confirmed Function | Reference |

| valA | 2-epi-5-epi-valiolone synthase | Catalyzes the initial cyclization of D-sedoheptulose 7-phosphate to form the first C7-cyclitol intermediate, 2-epi-5-epi-valiolone. | [1][2][3] |

| valC | C7-cyclitol kinase | Phosphorylates key cyclitol intermediates, specifically valienone and validone, to activate them for subsequent reactions. | [3][6] |

| valK | Epimerase / Dehydratase | Putatively involved in the epimerization and dehydration steps that convert 2-epi-5-epi-valiolone into the key intermediate, valienone. | [3] |

| valN | Reductase | Believed to catalyze the reduction of valienone to form validone. | [3] |

| valM | Aminotransferase | Catalyzes the transamination of validone 7-phosphate to produce validamine 7-phosphate, introducing the crucial nitrogen atom. | [3] |

| valG | Glycosyltransferase | Performs the final step of the pathway: the attachment of a glucose moiety from a UDP-glucose donor to validoxylamine A. | [3][5] |

| valB | Adenylyltransferase | Homologous to glucose-1-phosphate adenylyltransferases; likely involved in precursor supply for the glycosylation step. | [3] |

The Validamycin A Biosynthetic Pathway

The biosynthesis of validamycin is a multi-step enzymatic cascade that transforms a C7 sugar phosphate from primary metabolism into a complex pseudotrisaccharide. The pathway relies on a series of cyclization, phosphorylation, oxidation, transamination, and glycosylation reactions.

Pathway Overview

The process begins with the recruitment of sedoheptulose 7-phosphate from the pentose phosphate pathway. This linear sugar is first cyclized to form the characteristic aminocyclitol core. This core undergoes a series of modifications and is then coupled to a second cyclitol unit, forming the pseudodisaccharide intermediate, validoxylamine A. The pathway concludes with the glycosylation of this intermediate to yield the final product, validamycin A.

Caption: The biosynthetic pathway of Validamycin A.

Detailed Enzymatic Steps

-

Cyclization: The pathway is initiated by the enzyme ValA , a homolog of 3-dehydroquinate (DHQ) synthase. It catalyzes an intramolecular cyclization of D-sedoheptulose 7-phosphate to form the first stable cyclitol intermediate, 2-epi-5-epi-valiolone.[1][2][7] This step is mechanistically crucial as it establishes the foundational stereochemistry of the C7 ring.

-

Formation of Valienone: The initial cyclitol, 2-epi-5-epi-valiolone, undergoes epimerization and dehydration to yield valienone, a critical intermediate that serves as a precursor to both halves of the final molecule.[7][8]. Feeding experiments have confirmed that 5-epi-valiolone is an intermediate in this conversion.[7]. This transformation is likely catalyzed by the putative epimerase/dehydratase, ValK .[3].

-

Formation of Validamine: In a parallel branch, a molecule of valienone is reduced to validone by the putative reductase ValN .[3][7]. This is followed by phosphorylation at the 7-position by the kinase ValC , a key activation step.[6]. The resulting validone 7-phosphate is then subjected to transamination by ValM , which introduces the nitrogen atom to form validamine 7-phosphate.[3].

-

Condensation to Validoxylamine A: The two key intermediates, validamine 7-phosphate and a second molecule of valienone, are condensed. This likely occurs via the formation of a Schiff base, which is subsequently reduced to form the pseudodisaccharide validoxylamine A, the direct precursor to validamycin A.[7][8].

-

Final Glycosylation: The biosynthesis is completed by the action of the glycosyltransferase ValG . This enzyme transfers a D-glucose unit from an activated UDP-glucose donor to the 4'-hydroxyl group of the validoxylamine A moiety, yielding Validamycin A.[3][5].

Methodologies for Pathway Elucidation

The elucidation of the validamycin pathway is a testament to the power of a multi-disciplinary approach, combining classical genetics with modern biochemical and analytical techniques. The causality behind each step was not merely inferred but experimentally demonstrated.

Gene Inactivation and Complementation

The most direct method for confirming a gene's function is to observe the effect of its absence. Gene knockout studies were fundamental to assigning roles within the val cluster.

-

Causality: Inactivating a specific gene should either halt biosynthesis entirely or lead to the accumulation of the substrate for the enzyme it encodes.

-

Example: The inactivation of the glycosyltransferase gene, valG, resulted in the complete loss of validamycin A production and the corresponding accumulation of its direct precursor, validoxylamine A.[3][5]. Reintroducing a functional copy of valG into the mutant strain (complementation) restored validamycin A synthesis, providing unequivocal proof of its function. Similarly, inactivation of valA and valC abolished production, confirming their essential roles at the beginning and middle of the pathway, respectively.[2][6].

Caption: Workflow for confirming gene function via knockout.

Heterologous Expression and In Vitro Enzymology

To study an enzyme in isolation, free from the complex cellular environment of Streptomyces, its gene can be expressed in a heterologous host like E. coli.

-

Causality: A purified enzyme should convert its proposed substrate into the expected product in a controlled, in vitro setting.

-

Example: The function of ValA was biochemically proven by overexpressing the valA gene in E. coli. The purified ValA protein was then incubated with its substrate, D-sedoheptulose 7-phosphate, and was shown to specifically catalyze its conversion to 2-epi-5-epi-valiolone, confirming its role as the pathway's initiating cyclase.[1][2].

Protocol: Heterologous Expression and Functional Assay of ValA

-

Cloning: Amplify the valA open reading frame (ORF) from S. hygroscopicus genomic DNA via PCR. Ligate the valA ORF into an E. coli expression vector (e.g., pET-28a) containing an inducible promoter and a purification tag (e.g., His6-tag).

-

Transformation: Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed E. coli in liquid culture to mid-log phase. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: Harvest the cells, lyse them, and purify the His-tagged ValA protein from the soluble fraction using nickel-affinity chromatography (Ni-NTA).

-

Enzymatic Assay: Incubate the purified ValA enzyme with its substrate, D-sedoheptulose 7-phosphate, in a suitable buffer.

-

Product Analysis: After incubation, quench the reaction and analyze the mixture using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the product, 2-epi-5-epi-valiolone, by comparing it to an authentic standard.

Regulation and Opportunities for Metabolic Engineering

The production of validamycin is tightly regulated. The val cluster itself contains regulatory genes, and production levels are sensitive to environmental stimuli. Studies have shown that factors such as ethanol, reactive oxygen species, and alkaline pH shock can significantly enhance validamycin titers by modulating the transcription of the structural genes.[9][10][11].

This inherent plasticity presents significant opportunities for metabolic engineering. The most direct strategy has been the amplification of the entire val gene cluster within the host chromosome. This approach resulted in strains containing three to five copies of the BGC, leading to a 34% increase in validamycin A production in shake flask fermentations.[12][13]. Furthermore, a deep understanding of the pathway has enabled the creation of engineered shunt pathways, for instance, to directly synthesize the valuable precursor valienamine, bypassing the need for multi-organism fermentation processes.[14].

Conclusion

The elucidation of the validamycin A biosynthesis pathway represents a significant achievement in natural product chemistry and biology. Through a combination of genetic manipulation, biochemical characterization, and isotopic labeling, a clear picture has emerged of how Streptomyces hygroscopicus constructs this agriculturally and pharmaceutically vital molecule from simple metabolic precursors. This detailed knowledge not only satisfies scientific curiosity but also provides a robust toolkit for rational strain improvement and the application of synthetic biology to generate novel, high-value compounds. The val cluster and its associated pathway serve as a paradigm for the study and exploitation of microbial secondary metabolism.

References

-

Bai, L., et al. (2006). Gene cluster responsible for validamycin biosynthesis in Streptomyces hygroscopicus subsp. jinggangensis 5008. Applied and Environmental Microbiology, 72(5), 3479-3487. [Link]

-

Bai, L., et al. (2006). Functional analysis of the validamycin biosynthetic gene cluster and engineered production of validoxylamine A. Chemistry & Biology, 13(4), 387-397. [Link]

-

Chen, T., et al. (2012). Enhanced production of validamycin A in Streptomyces hygroscopicus 5008 by engineering validamycin biosynthetic gene cluster. Applied Microbiology and Biotechnology, 93(4), 1575-1584. [Link]

-

Yu, Y., et al. (2005). Gene cluster responsible for validamycin biosynthesis in Streptomyces hygroscopicus subsp. jinggangensis 5008. PubMed. [Link]

-

Floss, H. G., et al. (2006). Functional Analysis of the Validamycin Biosynthetic Gene Cluster and Engineered Production of Validoxylamine A. CORE. [Link]

-

Zhong, J. J., et al. (2012). Enhanced production of validamycin A in Streptomyces hygroscopicus 5008 by engineering validamycin biosynthetic gene cluster. ResearchGate. [Link]

-

Li, Y., et al. (2020). A Validamycin Shunt Pathway for Valienamine Synthesis in Engineered Streptomyces hygroscopicus 5008. ACS Synthetic Biology, 9(2), 354-361. [Link]

-

Bai, L., et al. (2006). Functional analysis of the validamycin biosynthetic gene cluster and engineered production of validoxylamine A. PubMed. [Link]

-

Minami, A., et al. (2008). ValC, a New Type of C7-Cyclitol Kinase Involved in the Biosynthesis of the Antifungal Agent Validamycin A. Journal of Biological Chemistry, 283(13), 8335-8343. [Link]

-

Asamizu, S., et al. (2001). Biosynthesis of the validamycins: identification of intermediates in the biosynthesis of validamycin A by Streptomyces hygroscopicus var. limoneus. Journal of the American Chemical Society, 123(12), 2683-2693. [Link]

-

Floss, H. G., et al. (2001). Identification of Intermediates in the Biosynthesis of Validamycin A by Streptomyces hygroscopicus var. limoneus. Request PDF on ResearchGate. [Link]

-

Tan, G. Y., et al. (2012). Enhancement of validamycin A production by addition of ethanol in fermentation of Streptomyces hygroscopicus 5008. Bioresource Technology, 114, 616-621. [Link]

-

KEGG. (n.d.). KEGG PATHWAY Database. KEGG. [Link]

-

Jiang, A. L., et al. (2015). Alkaline pH shock enhanced production of validamycin A in fermentation of Streptomyces hygroscopicus. ResearchGate. [Link]

-

Tan, G. Y., et al. (2011). Enhanced production of validamycin A by H2O2-induced reactive oxygen species in fermentation of Streptomyces hygroscopicus 5008. Bioresource Technology, 102(17), 8231-8235. [Link]

Sources

- 1. Gene cluster responsible for validamycin biosynthesis in Streptomyces hygroscopicus subsp. jinggangensis 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Functional Analysis of the Validamycin Biosynthetic Gene Cluster and Engineered Production of Validoxylamine A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Functional analysis of the validamycin biosynthetic gene cluster and engineered production of validoxylamine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ValC, a New Type of C7-Cyclitol Kinase Involved in the Biosynthesis of the Antifungal Agent Validamycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the validamycins: identification of intermediates in the biosynthesis of validamycin A by Streptomyces hygroscopicus var. limoneus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enhancement of validamycin A production by addition of ethanol in fermentation of Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enhanced production of validamycin A by H2O2-induced reactive oxygen species in fermentation of Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced production of validamycin A in Streptomyces hygroscopicus 5008 by engineering validamycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Structural Elucidation of Validamycin D: A Spectroscopic Guide

Foreword: Charting the Molecular Landscape of Validamycins

Validamycin D, a component of the validamycin complex produced by Streptomyces hygroscopicus, belongs to a family of aminocyclitol antibiotics crucial in agricultural applications for controlling sheath blight in rice.[1] The structural determination of these complex carbohydrates is fundamental to understanding their mode of action and for the development of new, more potent analogues. This guide provides an in-depth technical exploration of the spectroscopic methodologies employed in the characterization of Validamycin D. For researchers, scientists, and professionals in drug development, this document serves as a comprehensive manual, wedding theoretical principles with practical, field-proven insights. While specific spectral data for Validamycin D is not widely disseminated in public literature, this guide will leverage the extensively studied Validamycin A as a primary exemplar to illustrate the spectroscopic principles and data interpretation integral to the structural elucidation of the entire validamycin family, including Validamycin D.

The Spectroscopic Imperative in Natural Product Chemistry

The journey from a crude natural extract to a fully characterized bioactive molecule is paved with a suite of sophisticated analytical techniques.[2] Spectroscopic methods are the cornerstone of this process, allowing for a non-destructive yet intimate look at the molecular architecture of a compound.[2] For a molecule as intricate as Validamycin D, a pseudo-trisaccharide, a multi-faceted spectroscopic approach is not just recommended, but essential for unambiguous structural assignment.

Our exploration will be centered around four key spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The undisputed powerhouse for delineating the carbon-hydrogen framework of organic molecules.

-

Mass Spectrometry (MS): The definitive tool for determining molecular weight and obtaining vital clues about a molecule's fragmentation pattern.

-

Infrared (IR) Spectroscopy: A rapid and effective method for identifying the functional groups present within a molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Primarily used to probe for the presence of chromophores and conjugated systems.

The logical workflow for the spectroscopic analysis of a validamycin-family compound is depicted below.

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of Validamycin D.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of complex organic molecules like Validamycin D.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the connectivity and stereochemistry of the molecule.

The Causality Behind NMR Experimental Choices

For a pseudo-oligosaccharide like Validamycin D, a suite of 1D and 2D NMR experiments is necessary to overcome the challenges of spectral overlap, particularly in the proton spectrum.

-

¹H NMR: Provides information on the number and chemical environment of protons. However, due to the numerous hydroxyl and methine protons in similar environments in sugars, significant signal overlap is expected.

-

¹³C NMR: Offers a wider spectral dispersion, with each unique carbon atom typically yielding a distinct signal. This is invaluable for determining the total number of carbons in the molecule.

-

2D NMR Experiments: These are crucial for deciphering the complex structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within each sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protons to their corresponding carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is the key experiment for connecting the individual sugar units by identifying correlations across the glycosidic linkages.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is critical for determining the stereochemistry and the 3D conformation of the molecule.

-

Experimental Protocol: NMR Analysis of a Validamycin Analogue

The following is a generalized protocol for the NMR analysis of a validamycin compound, such as Validamycin D.

Sample Preparation:

-

Dissolution: Accurately weigh approximately 5-10 mg of the purified validamycin sample and dissolve it in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for carbohydrates to exchange labile hydroxyl protons, simplifying the spectrum.

-

Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a known concentration of another inert compound for chemical shift referencing.

-

Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion.

-

1D Spectra:

-

Acquire a ¹H NMR spectrum with appropriate parameters (e.g., spectral width, number of scans, relaxation delay).

-

Acquire a ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each carbon.

-

-

2D Spectra:

-

Acquire COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs. Optimize acquisition parameters (e.g., spectral widths, number of increments, mixing times for NOESY) for the specific molecule.

-

Data Interpretation: A Case Study with Validamycin A

| Technique | Information Gained for Validamycin A |

| ¹H NMR | Reveals the presence of numerous overlapping signals in the sugar region (typically 3.0-5.5 ppm). Anomeric protons, being adjacent to the glycosidic oxygen, often appear at lower field and can be a starting point for analysis. |

| ¹³C NMR | Shows distinct signals for each of the 20 carbons in Validamycin A, confirming the molecular formula. The chemical shifts of the anomeric carbons (typically 95-105 ppm) are characteristic. |

| COSY | Allows for the tracing of the proton connectivity within each of the three cyclic moieties of Validamycin A. |

| HSQC | Enables the direct correlation of each proton to its attached carbon, leading to the assignment of the ¹H and ¹³C signals for each CH group. |

| HMBC | Crucial for identifying the linkages between the different rings. For example, a correlation between the anomeric proton of the glucose unit and a carbon in the validamine moiety would establish their connectivity. |

| NOESY | Provides through-space correlations that help to define the stereochemistry of the glycosidic linkages (e.g., α or β) and the overall 3D conformation of the molecule. |

Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight of Validamycin D with high accuracy and for obtaining its molecular formula.[3] Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for analyzing components of a mixture, such as the different validamycins.[4]

The Rationale Behind Ionization and Analysis Techniques

-

Electrospray Ionization (ESI): This soft ionization technique is ideal for polar, non-volatile molecules like validamycins. It allows for the ionization of the analyte directly from solution into the gas phase with minimal fragmentation, typically yielding the protonated molecule [M+H]⁺ or other adducts.

-

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass analyzers provide highly accurate mass measurements. This allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): In this technique, the parent ion of interest is selected, fragmented, and the masses of the fragment ions are analyzed. The resulting fragmentation pattern provides valuable structural information, such as the sequence of sugar units.

Experimental Protocol: LC-MS/MS Analysis

Sample Preparation:

-

Solution Preparation: Prepare a dilute solution of the purified Validamycin D in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) to promote protonation.

-

Chromatographic Separation (LC): If analyzing a mixture, utilize a suitable HPLC column (e.g., a HILIC or reversed-phase C18 column with an ion-pairing agent) to separate the different validamycin congeners before they enter the mass spectrometer.

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ of Validamycin D.

-

MS/MS Analysis: Select the [M+H]⁺ ion of Validamycin D and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Interpreting the Mass Spectrum

The mass spectrum of Validamycin D is expected to show a prominent peak corresponding to its protonated molecular ion. High-resolution measurement of this peak would confirm its elemental composition. The MS/MS spectrum would likely reveal fragment ions resulting from the cleavage of the glycosidic bonds, allowing for the identification of the constituent sugar and aminocyclitol units.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Functional Group and Chromophore Analysis

While not as structurally informative as NMR and MS, IR and UV-Vis spectroscopy provide rapid and valuable complementary data.

The Utility of IR and UV-Vis Spectroscopy

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[2] For Validamycin D, this would include characteristic absorptions for O-H (hydroxyl groups), N-H (amine), and C-O (ether) bonds. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to detect the presence of chromophores (light-absorbing groups) in a molecule. Saturated carbohydrates and amines like those in the validamycins do not have strong UV chromophores and are therefore not expected to show significant absorbance in the UV-Vis region. This can be useful information in itself, confirming the absence of aromatic or other conjugated systems.

Experimental Protocols

FTIR-ATR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid, purified Validamycin D directly onto the ATR crystal.

-

Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of Validamycin D in a UV-transparent solvent (e.g., water or methanol).

-

Data Acquisition: Record the UV-Vis spectrum, typically from 200-800 nm.

Interpreting the Spectra

Expected IR Absorptions for Validamycin D:

| Wavenumber Range (cm⁻¹) | Functional Group |

| 3600-3200 (broad) | O-H stretching (hydroxyl groups) |

| 3400-3200 | N-H stretching (amine) |

| 3000-2800 | C-H stretching (alkane) |

| 1650-1580 | N-H bending (amine) |

| 1200-1000 | C-O stretching (ethers, alcohols) |

The UV-Vis spectrum of Validamycin D is expected to show no significant absorbance above 220 nm, consistent with its chemical structure.

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive spectroscopic characterization of Validamycin D, and indeed any complex natural product, relies on the synergistic integration of multiple analytical techniques. While NMR spectroscopy provides the detailed architectural framework, mass spectrometry confirms the molecular weight and formula, and IR and UV-Vis spectroscopy offer rapid confirmation of functional groups and the absence of chromophores. By carefully designing experiments, meticulously acquiring data, and thoughtfully interpreting the collective results, researchers can confidently elucidate the intricate molecular structure of Validamycin D, paving the way for further investigation into its biological activity and potential applications.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Horii, S., Iwasa, T., & Kameda, Y. (1971). Studies on validamycins, new antibiotics. V. Degradation studies. The Journal of Antibiotics, 24(1), 57-58. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 443629, Validamycin A. Retrieved from [Link]

-

Kameda, Y., & Horii, S. (1972). The unsaturated cyclitol part of the new antibiotics, the validamycins. Journal of the Chemical Society, Chemical Communications, (13), 746-747. [Link]

-

Horii, S., & Kameda, Y. (1972). Structure of the antibiotic validamycin A. Journal of the Chemical Society, Chemical Communications, (13), 747-748. [Link]

-

Asano, N., et al. (1991). All eight possible mono-beta-D-glucosides of validoxylamine A. I. Preparation and structure determination. The Journal of Antibiotics, 44(12), 1406-16. [Link]

-

Shen, Y., et al. (2015). Determination of Validamycin A in Agricultural Food Samples by Solid-Phase Extraction Combined With Liquid Chromatography-Atmospheric Pressure Chemical Ionisation-Tandem Mass Spectrometry. Food Chemistry, 169, 150-155. [Link]

-

Liu, X., et al. (2016). Determination of Aminoglycoside Fungicide Validamycin A in Rice Plant by Quick, Easy, Cheap, Effective, Rugged, and Safe Approach Using Ultra High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of Chromatographic Science, 54(8), 1365-1371. [Link]

-

Iwasa, T., Yamamoto, H., & Shibata, M. (1970). Studies on validamycins, new antibiotics. I. The Journal of Antibiotics, 23(11), 595-602. [Link]

-

Chen, J., et al. (2017). Omics for understanding synergistic action of validamycin A and Trichoderma asperellum GDFS1009 against maize sheath blight pathogen. Scientific Reports, 7(1), 40140. [Link]

-

Li, H., et al. (2023). Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis. Journal of Fungi, 9(8), 844. [Link]

-

Horii, S., Kameda, Y., & Kawahara, K. (1972). Studies on validamycins, new antibiotics. VIII. Isolation and characterization of validamycins C, D, E, and F. The Journal of Antibiotics, 25(1), 48-53. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0003617). [Link]

-

Suda, H., et al. (1972). Antipain, a new protease inhibitor isolated from actinomycetes. The Journal of Antibiotics, 25(4), 263-6. [Link]

-

AERU. (n.d.). Validamycin A. University of Hertfordshire. [Link]

-

Bai, L., et al. (2006). Gene cluster responsible for validamycin biosynthesis in Streptomyces hygroscopicus subsp. jinggangensis 5008. Applied and Environmental Microbiology, 72(5), 3479–3487. [Link]

-

Zandomeneghi, G., et al. (2004). Distinguishing gramicidin D conformers through two-dimensional infrared spectroscopy of vibrational excitons. The Journal of Chemical Physics, 121(12), 5930–5937. [Link]

-

Liu, Y., et al. (2019). Isolation, structural elucidation, and antimicrobial evaluation of the metabolites from a marine-derived fungus Penicillium sp. ZZ1283. Natural Product Research, 35(15), 2498-2506. [Link]

-

Boulet-Audet, M., et al. (2015). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. TrAC Trends in Analytical Chemistry, 69, 114-122. [Link]

-

Shimadzu. (n.d.). eC193 Analyses of Agricultural Chemicals in Golf Courses Using LC/MS/MS. [Link]

-

Science.gov. (n.d.). ftir spectra analysis: Topics by Science.gov. [Link]

-

Trimpin, S., et al. (2010). Combining MS and NMR methods for identification and authentication of botanicals. Journal of AOAC International, 93(4), 1165-1172. [Link]

-

Jaskolski, M., et al. (1996). Protein structure determination using a database of interatomic distance probabilities. Journal of molecular biology, 259(3), 505-20. [Link]

-

MySkinRecipes. (n.d.). Validamycin. [Link]

-

Wang, C., et al. (2016). Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. Molecules, 21(11), 1466. [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR data for compounds 1 and 7. [Link]

-

Naumann, D. (2009). FTIR spectroscopy for detection and identification of fungal phytopathogenes. [Link]

-

Soares, L. M., et al. (2023). Machine Learning in FTIR Spectrum for the Identification of Antibiotic Resistance: A Demonstration with Different Species of Microorganisms. International Journal of Molecular Sciences, 24(22), 16453. [Link]

-

Asano, N., & Matsui, K. (1995). Glycosidase inhibitors: Update and perspectives on practical use. Glycobiology, 5(1), 41-47. [Link]

-

Zhang, Y., et al. (2008). Determination and study on degradation dynamics of fungicide validamycin a residue in soil using pre-column derivatization and capillary gas chromatography. Chinese Journal of Analytical Chemistry, 36(11), 1541-1545. [Link]

-

He, L., et al. (2003). Determination of the Fungicide Validamycin A by Capillary Zone Electrophoresis with Indirect UV Detection. Journal of agricultural and food chemistry, 51(8), 2193-6. [Link]

Sources

The Synthetic Challenge of Validamycin D and its Analogs: A Technical Guide to Core Synthesis Strategies

Foreword: The Enduring Relevance of Validamycin

Validamycin, a family of aminocyclitol-based natural products, continues to command significant attention within the agrochemical and pharmaceutical research communities. First isolated from Streptomyces hygroscopicus, its potent and selective inhibition of trehalase makes it a cornerstone fungicide for controlling rice sheath blight and a promising scaffold for developing new therapeutic agents.[1][2][3] The structural complexity of validamycins, characterized by a unique C-N linkage between two pseudosugar moieties, presents a formidable and fascinating challenge for synthetic chemists. This guide provides an in-depth technical overview of the core synthetic strategies for assembling Validamycin D and its key analogs: A, B, C, and F. We will dissect the retrosynthetic logic, explore the stereoselective construction of crucial building blocks, and detail the coupling methodologies that culminate in these intricate molecular architectures. This document is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex natural products and their derivatives.

Deconstructing the Validamycin Core: A Retrosynthetic Blueprint

The synthetic journey towards any validamycin analog begins with a strategic retrosynthetic analysis. At the heart of the validamycin structure lies the pseudodisaccharide, validoxylamine . The various validamycin analogs are distinguished by the glycosylation pattern of this core. For instance, Validamycin A is a β-D-glucoside of validoxylamine A.[4]

Our retrosynthetic approach, therefore, logically disconnects the target validamycin at the glycosidic bond, revealing the core validoxylamine and the corresponding sugar donor as the primary synthetic targets. Validoxylamine itself is further deconstructed at the characteristic C-N bond, yielding two key aminocyclitol building blocks: a saturated unit (validamine or its precursor) and an unsaturated unit (valienamine or its precursor).

The overarching synthetic strategy can be visualized as a convergent approach, where the two aminocyclitol moieties are synthesized independently and then coupled to form the validoxylamine core, which is subsequently glycosylated to yield the final validamycin analog.

Caption: Convergent Retrosynthetic Strategy for Validamycin Analogs.

The Art of Stereocontrol: Synthesis of Key Aminocyclitol Building Blocks

The stereoselective synthesis of the polyhydroxylated and chiral validamine and valienamine units is the cornerstone of any successful validamycin synthesis. The inherent challenge lies in the precise installation of multiple contiguous stereocenters.

Constructing the Saturated Core: The Path to Validamine

The synthesis of the validamine moiety often commences from readily available chiral pool starting materials, such as D-glucose or quinic acid, or through de novo asymmetric synthesis. A common and effective strategy involves a Diels-Alder reaction to establish the cyclohexene ring system with the desired stereochemistry.

For instance, the synthesis of a key validamine precursor can be initiated from the optically resolved endo-adduct of furan and acrylic acid.[5] This approach provides a robust platform for the subsequent stereocontrolled introduction of hydroxyl and amino functionalities. The rationale behind using a Diels-Alder approach is its predictable stereochemical outcome, governed by the endo rule, which is crucial for establishing the relative stereochemistry of the substituents on the cyclohexane ring.

Mastering Unsaturation: The Synthesis of Valienamine

The synthesis of the unsaturated valienamine unit, a key component for biological activity, presents its own set of challenges, primarily in controlling the regioselectivity of reactions and maintaining the double bond integrity. Similar to validamine, synthetic routes often leverage carbohydrate-derived starting materials or employ asymmetric methodologies.

A notable strategy involves the use of a Ferrier carbocyclization, a powerful reaction for converting glycals into cyclohexanone derivatives, which can then be further elaborated into the valienamine core. The choice of this reaction is dictated by its efficiency in forming the carbocyclic ring from a readily accessible sugar precursor.

The Crucial Juncture: Forging the C-N Bond to Assemble Validoxylamine

The coupling of the validamine and valienamine fragments to construct the validoxylamine core is the pivotal step in the synthesis. This transformation involves the formation of a secondary amine linkage between the two sterically hindered and functionally dense aminocyclitol units.

A highly effective method for this crucial coupling is the reductive amination of a ketone precursor of one aminocyclitol with the amino group of the other. This approach offers good control over the stereochemistry of the newly formed C-N bond.

Experimental Protocol: Reductive Amination for Validoxylamine A Synthesis (Illustrative)

-

Preparation of the Ketone Precursor: The protected validamine derivative is oxidized under mild conditions (e.g., Swern or Dess-Martin oxidation) to the corresponding cyclohexanone. The choice of mild oxidation conditions is critical to avoid epimerization of adjacent stereocenters.

-

Schiff Base Formation: The resulting ketone is then condensed with a protected valienamine derivative in a suitable aprotic solvent (e.g., dichloromethane or toluene) to form the imine (Schiff base) intermediate. This reaction is often catalyzed by a mild acid.

-

Stereoselective Reduction: The crude imine is immediately subjected to reduction. The choice of reducing agent is paramount for achieving the desired stereoselectivity. Bulky hydride reagents, such as sodium triacetoxyborohydride (STAB), are often employed as they favor axial attack on the cyclohexylimine, leading to the desired equatorial amino group.

-

Deprotection and Purification: Following the reduction, the protecting groups are removed under appropriate conditions to yield validoxylamine A. Purification is typically achieved through column chromatography.

The self-validating nature of this protocol lies in the rigorous characterization of the product at each key stage (e.g., by NMR spectroscopy and mass spectrometry) to confirm the expected stereochemical outcome.

Caption: Workflow for the Synthesis of the Validoxylamine Core.

Final Touches: Glycosylation to Yield Validamycin Analogs

The final step in the synthesis of many validamycin analogs is the glycosylation of the validoxylamine core. The specific hydroxyl group that is glycosylated, and the nature of the sugar itself, dictates the identity of the final validamycin analog.

Table 1: Glycosylation Patterns of Key Validamycin Analogs

| Validamycin Analog | Glycosylation Position on Validoxylamine Core | Sugar Moiety |

| Validamycin A | 4'-OH of the validamine moiety | β-D-Glucose |

| Validamycin B | 4'-OH of the validamine moiety | β-D-Glucose-(1->4)-β-D-Glucose |

| Validamycin C | 3-OH of the valienamine moiety | α-D-Glucose |

| Validamycin D | Unglycosylated | - |

| Validamycin F | 4'-OH of the validamine moiety | α-D-Glucose |

The synthesis of Validamycin D is, in essence, the synthesis of validoxylamine A. The other analogs require a final, stereocontrolled glycosylation step. This is typically achieved using a glycosyl donor, such as a glycosyl bromide or trichloroacetimidate, activated by a suitable promoter (e.g., silver triflate or trimethylsilyl triflate). The choice of protecting groups on both the validoxylamine core and the glycosyl donor is critical to ensure regioselective glycosylation at the desired position.

For the synthesis of Validamycin B, a two-step glycosylation or the use of a disaccharide donor would be necessary. The synthesis of Validamycin C and F requires the use of an α-D-glucose donor, which can be achieved through neighboring group participation from a C2-acyl protecting group on the glucose donor or by using specific solvent and temperature conditions that favor the formation of the α-anomer.

Challenges and Future Directions

The synthesis of validamycin analogs remains a challenging endeavor due to the high density of stereocenters and functional groups. Key challenges include:

-

Stereocontrol: Achieving high diastereoselectivity in all steps is crucial for an efficient synthesis.

-

Protecting Group Strategy: The numerous hydroxyl and amino groups necessitate a complex and carefully orchestrated protecting group strategy to ensure regioselectivity in subsequent reactions.

-

Scalability: Translating these complex, multi-step syntheses to a larger, industrially viable scale is a significant hurdle.

Future research in this area will likely focus on the development of more atom-economical and convergent synthetic routes. The application of modern catalytic asymmetric methods to streamline the synthesis of the aminocyclitol building blocks is a particularly promising avenue. Furthermore, chemoenzymatic approaches, which leverage the high selectivity of enzymes for certain transformations, could offer elegant solutions to some of the long-standing challenges in validamycin synthesis.[6] The exploration of biosynthetic pathways through genetic engineering also presents a powerful alternative for the production of novel validamycin analogs.[7]

Conclusion

The synthesis of Validamycin D and its analogs is a testament to the power and elegance of modern synthetic organic chemistry. By dissecting the molecule into its core building blocks, chemists have devised ingenious strategies to control stereochemistry and construct the intricate architecture of these biologically important molecules. The insights gained from these synthetic endeavors not only provide access to these valuable compounds for further biological evaluation but also push the boundaries of what is possible in the art and science of chemical synthesis. The continued exploration of new synthetic methodologies will undoubtedly pave the way for the discovery of next-generation validamycin-based therapeutics and crop protection agents.

References

-

Li, G., et al. (2023). Validamycin Inhibits the Synthesis and Metabolism of Trehalose and Chitin in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel). Insects, 14(8), 669. [Link]

-

Dong, H., et al. (2001). Identification of intermediates in the biosynthesis of validamycin A by Streptomyces hygroscopicus var. limoneus. Journal of the American Chemical Society, 123(12), 2733-2742. [Link]

-

Floss, H. G., et al. (2001). Identification of Intermediates in the Biosynthesis of Validamycin A by Streptomyces h ygroscopicus var. l imoneus. Request PDF. [Link]

-

Zhang, Y., et al. (2023). Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis. Journal of Fungi, 9(8), 843. [Link]

-

Ogawa, S., & Miyamoto, Y. (1987). Total Synthesis of (+)-Validamycin B. Journal of the Chemical Society, Chemical Communications, (23), 1843-1844. [Link]

-

National Center for Biotechnology Information (n.d.). Validamycin A. PubChem Compound Database. Retrieved from [Link]

-

Ogawa, S., et al. (1988). Synthetic studies on antibiotic validamycins. Part 12. Total synthesis of (+)-validamycin B and (+)-validoxylamine B. Journal of the Chemical Society, Perkin Transactions 1, 1347-1354. [Link]

-

Wikipedia contributors. (2023, December 1). Validamycin. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

-

Pang, H., et al. (2012). Structural and Functional Analysis of Validoxylamine A 7′-phosphate Synthase ValL Involved in Validamycin A Biosynthesis. PLoS ONE, 7(2), e32202. [Link]

- Mahmud, T., & Floss, H. G. (2012). Methods of producing validamycin A analogs and uses thereof. U.S. Patent No. 8,101,732 B2. Washington, DC: U.S.

-

Ogawa, S., et al. (1982). TOTAL SYNTHESIS OF 6″-EPIVALIDAMYCIN A AND ITS DIASTEREOMER. Chemistry Letters, 11(11), 1745-1748. [Link]

- Zhejiang University of Technology. (2015). Preparation method of high-purity validamycin A.

-

Wang, Y., et al. (2021). Synthesis of a series of validoxylamine A esters and their biological activities. Pest Management Science, 77(11), 5109-5119. [Link]

-

Lee, H., et al. (2018). Studies Toward the Total Synthesis of Natalamycin A: Stereoselective Synthesis of the C9–C21 Segment. The Journal of Organic Chemistry, 83(15), 8437-8446. [Link]

-

Chen, Y., et al. (2024). Enhanced Antifungal Efficacy of Validamycin A Co-Administered with Bacillus velezensis TCS001 against Camellia anthracnose. Journal of Fungi, 10(10), 823. [Link]

-

Kameda, Y., et al. (1987). All eight possible mono-beta-D-glucosides of validoxylamine A. I. Preparation and structure determination. The Journal of Antibiotics, 40(4), 526-532. [Link]

-

Danishefsky, S. J., & Lee, J. Y. (2005). Synthetic Studies of Kinamycin Antibiotics: Stereoselective Synthesis of the Highly Oxygenated D-Ring and Construction of the ABD-Ring System of Kinamycins. The Journal of Organic Chemistry, 70(23), 9447-9457. [Link]

-

Andrade, R. B., & Silva, L. F., Jr. (2022). The Madangamines: Synthetic Strategies Toward Architecturally Complex Alkaloids. Molecules, 27(15), 4875. [Link]

-

Miller, S. J., & Wotal, A. C. (2022). An enantioselective formal synthesis of thienamycin. Tetrahedron Letters, 105, 153833. [Link]

Sources

- 1. Validamycin Inhibits the Synthesis and Metabolism of Trehalose and Chitin in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validamycin - Wikipedia [en.wikipedia.org]

- 4. Validamycin A | C20H35NO13 | CID 443629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Total synthesis of (+)-validamycin B - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of a series of validoxylamine A esters and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US8101732B2 - Methods of producing validamycin A analogs and uses thereof - Google Patents [patents.google.com]

Beyond the Mycelium: A Technical Guide to the Expanded Biological Activity Spectrum of Validamycin

Abstract

Validamycin, an aminoglycoside antibiotic produced by Streptomyces hygroscopicus, is well-established in agriculture as a potent and selective fungicide.[1] Its primary mode of action is the competitive inhibition of trehalase, an enzyme critical for energy metabolism in fungi and insects. This guide moves beyond this canonical mechanism to provide an in-depth exploration of Validamycin's broader biological activities. Recent transcriptomic evidence reveals that its influence on fungi extends to the downregulation of ribosome biogenesis and the modulation of key cellular signaling cascades like the MAPK pathway.[2][3] Furthermore, its trehalase-inhibiting properties confer a significant insecticidal potential, disrupting vital physiological processes including chitin synthesis, development, and reproduction.[4][5][6] This whitepaper synthesizes current research to offer a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing these expanded mechanisms, outlining core experimental protocols for their investigation, and discussing the future trajectory for this versatile biopesticide.

Part 1: The Validamycin Complex and Its Canonical Mechanism: Trehalase Inhibition

The term "Validamycin" refers to a complex of related aminocyclitol compounds, with Validamycin A being the most abundant and biologically active component.[7][8] While this guide addresses the activity of the Validamycin complex, the specific mechanistic and quantitative data cited herein are predominantly from studies on Validamycin A.

The foundational mechanism of Validamycin's bioactivity lies in its structural mimicry of trehalose, a non-reducing disaccharide that serves as a primary energy and carbon source in fungi and insects.[9] Trehalase (EC 3.2.1.28) is the enzyme responsible for hydrolyzing the α,α-1,1-glycosidic bond of trehalose to release two molecules of glucose.[2] This glucose is then funneled into glycolysis to generate ATP.

By acting as a potent competitive inhibitor, Validamycin binds to the active site of trehalase with high affinity, preventing the hydrolysis of endogenous trehalose.[10] This blockade of glucose production starves the organism of a readily available energy source, thereby impeding growth, development, and pathogenicity.[9] The high specificity of this interaction is a key attribute; because trehalose metabolism is absent in mammals, Validamycin exhibits very low mammalian toxicity.[7]

Caption: Validamycin competitively inhibits the enzyme trehalase.

Data Presentation: Comparative Inhibitory Activity

The efficacy of Validamycin A varies across different species, reflecting subtle differences in the structure of the trehalase enzyme. Its inhibitory potential is exceptionally high in insects, with Ki (inhibition constant) values in the nanomolar to picomolar range.

| Organism | Target Enzyme | Inhibitory Value (IC50 / Ki) |

| Rhizoctonia solani (Fungus) | Trehalase | 72 µM (IC50)[11] |

| Termite (Insect) | Acid Trehalase | 4.02 x 10⁻⁴ mol l⁻¹ (Ki) for VA |

| Spodoptera litura (Insect) | Trehalase | 4.3 x 10⁻¹⁰ M (Ki)[11] |

| Candida albicans (Fungus) | Acid Trehalase (Atc1p) | ~1.0 mM (MIC50)[12][13] |

Note: The study on termites also found Validoxylamine A, a related compound, to be a more potent inhibitor with a Ki of 3.2 x 10⁻⁶ mol l⁻¹.[10]

Part 2: Expanded Antifungal Mechanisms Beyond Trehalase Inhibition

While trehalase inhibition is the primary mode of action, recent transcriptomic studies, particularly in the wheat pathogen Rhizoctonia cerealis, have revealed that Validamycin's effects are more pleiotropic.[2] These findings suggest a broader disruption of cellular machinery crucial for fungal growth and virulence.

2.1 Downregulation of Ribosome Biogenesis and Protein Synthesis

Transcriptome analysis of R. cerealis treated with Validamycin showed a significant downregulation of genes associated with ribosome biogenesis and rRNA processing.[2] This indicates that beyond energy depletion, Validamycin treatment leads to a large-scale inhibition of the fungus's protein synthesis capacity. The causality here is likely indirect; by disrupting core metabolic pathways and cellular energy levels, the cell may trigger a stress response that involves shutting down the energetically expensive process of ribosome production. This secondary effect compounds the primary inhibition, leading to a more potent fungistatic outcome.

2.2 Modulation of the MAPK Signaling Pathway

The same transcriptomic data revealed that Validamycin treatment affects genes related to the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][3] The MAPK cascade is a critical signal transduction pathway in fungi that regulates responses to environmental stress, cell wall integrity, and pathogenic development. The observed downregulation of genes within this pathway suggests that Validamycin may impair the fungus's ability to adapt to host environments and execute its infection program. This represents a significant expansion of its known mechanism, moving from a purely metabolic inhibitor to a modulator of critical regulatory networks.

Caption: Expanded mechanism of Validamycin in R. cerealis.

Part 3: The Insecticidal Spectrum of Activity

The conservation of the trehalose metabolic pathway in insects makes them highly susceptible to Validamycin, positioning it as a promising bio-insecticide.[14][5] The inhibition of trehalase in insects triggers a cascade of physiological disruptions far more immediate and severe than simple energy starvation.

3.1 Disruption of Chitin Synthesis and Development

In insects, glucose derived from trehalose is a direct precursor for the synthesis of chitin, the primary structural component of the exoskeleton. Studies on the Oriental fruit fly, Bactrocera dorsalis, have demonstrated that Validamycin injection not only inhibits trehalase activity but also significantly downregulates the expression of key genes in the chitin biosynthesis pathway.[15] This leads to high rates of mortality and severe deformities during molting, a period of high metabolic and structural demand.

3.2 Impact on Reproduction and Energy Metabolism

Flight and reproduction are among the most energy-intensive activities for an insect. Trehalose is the primary fuel source stored in the hemolymph for flight muscle contraction. By inhibiting trehalase, Validamycin effectively grounds the insect, preventing mobility and feeding.[9] Furthermore, studies in Spodoptera frugiperda show that Validamycin treatment suppresses the expression of vitellogenin (Vg) and its receptor (VgR), proteins essential for egg development, thereby reducing the reproductive capacity of the pest.[4] Transcriptomic analysis of Helicoverpa armigera fed a Validamycin-laced diet revealed deregulation of genes involved in carbohydrate, protein, and fatty acid metabolism, indicating a systemic metabolic collapse as the insect attempts to compensate for the lack of glucose.[6]

Part 4: Interactions with Host Plants and the Environment

Validamycin's utility in agriculture is enhanced by its interactions with the host plant and its environmental profile.

4.1 Induction of Plant Host Resistance

Beyond its direct action on pathogens, Validamycin has been shown to stimulate the plant's own immune response.[16] In wheat challenged with Fusarium graminearum, treatment with Validamycin increased the expression of pathogenesis-related (PR) genes such as PR1, PR2, and PR5.[16] This dual-action approach—simultaneously weakening the pathogen and strengthening the host—is a highly desirable trait for an integrated pest management (IPM) strategy.[17][18]

4.2 Systemic Activity and Environmental Fate

Validamycin is a non-systemic antibiotic with systemic properties, meaning it can be absorbed by the plant and translocated, providing both protective and curative action against pathogens that have already invaded the plant tissue.[18][19] It is particularly effective against soil-borne diseases. In the environment, Validamycin degrades rapidly in soil through microbial activity, with a reported half-life of less than 5 hours, minimizing its environmental persistence.

Part 5: Core Experimental Protocols for Mechanistic Studies

To facilitate further research into Validamycin's expanded bioactivities, this section provides condensed, field-proven protocols for key analytical workflows.

Protocol 1: Assay for Trehalase Inhibition (DNS Method)

This protocol is designed to quantify the inhibitory effect of Validamycin on trehalase activity by measuring the amount of glucose produced.[11]

1. Enzyme Extraction: a. Homogenize fungal mycelia or insect tissue in a suitable extraction buffer (e.g., sodium phosphate buffer, pH 6.8) on ice. b. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. c. Collect the supernatant containing the crude enzyme extract. d. Determine the total protein concentration using a Bradford assay.

2. Enzymatic Reaction: a. Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain:

- Enzyme extract (normalized by protein concentration).

- Trehalose substrate solution (e.g., 50 mM in buffer).

- Validamycin solution at various concentrations (or buffer for control).

- Top up with reaction buffer to a final volume (e.g., 200 µL). b. Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C for insects, 50°C for R. cerealis) for a defined period (e.g., 30 minutes).[2]

3. Quantification of Glucose (DNS Method): a. Stop the reaction by adding 3,5-dinitrosalicylic acid (DNS) reagent and boiling for 5-10 minutes. This reagent reacts with the reducing sugar (glucose) produced. b. Cool the samples to room temperature. c. Measure the absorbance at 540 nm using a spectrophotometer. d. Calculate the amount of glucose released by comparing the absorbance to a standard curve generated with known glucose concentrations. e. Determine IC50 values by plotting percent inhibition against the logarithm of Validamycin concentration.

Caption: Workflow for the DNS-based trehalase inhibition assay.

Protocol 2: Transcriptomic Analysis of Off-Target Effects